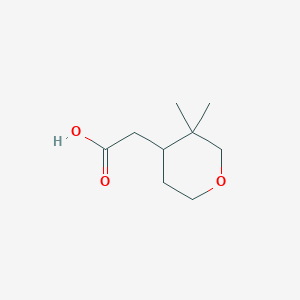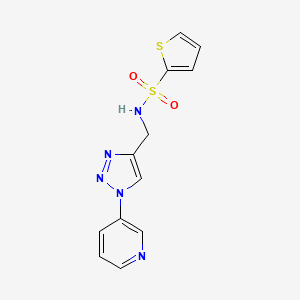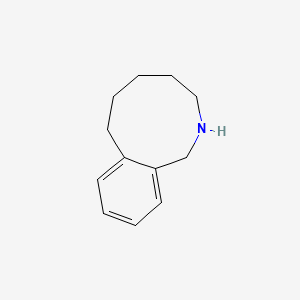
2-(3,3-Dimethyloxan-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethyloxan-4-yl)acetic acid, also known as Dimethyloxalylglycine (DMOG), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cell-permeable prolyl hydroxylase inhibitor that can stabilize hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to hypoxia.
作用机制
DMOG acts as a competitive inhibitor of prolyl hydroxylase, which is responsible for the degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase, DMOG can stabilize HIF and promote its transcriptional activity, leading to increased expression of genes involved in cellular adaptation to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have a range of biochemical and physiological effects, including increased angiogenesis, cell survival, and glucose metabolism under hypoxic conditions. It has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications in various diseases.
实验室实验的优点和局限性
One of the major advantages of using DMOG in lab experiments is its ability to induce HIF stabilization in a controlled manner, allowing for the study of cellular adaptation to hypoxia in a controlled environment. However, one limitation of using DMOG is that it can have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on DMOG, including:
1. Investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Studying its off-target effects and potential interactions with other cellular pathways.
3. Developing more specific and potent prolyl hydroxylase inhibitors for therapeutic use.
4. Exploring the role of HIF stabilization in cellular adaptation to other stressors, such as oxidative stress and nutrient deprivation.
In conclusion, DMOG is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to induce HIF stabilization has been extensively studied, and it may have implications for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential limitations.
合成方法
DMOG can be synthesized through a reaction between ethyl oxalyl chloride and 2,2-dimethyl-1,3-dioxane-4-methanol in the presence of triethylamine. The resulting compound is then hydrolyzed to yield DMOG.
科学研究应用
DMOG has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to induce HIF stabilization, which can promote angiogenesis, cell survival, and glucose metabolism under hypoxic conditions.
属性
IUPAC Name |
2-(3,3-dimethyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYEZKCZKTQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxan-4-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)

![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)

![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)

![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)